cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
Description
"cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester" is a piperidine-derived compound featuring a hydroxymethyl group at the 6-position and a tert-butoxycarbonyl (Boc)-protected carbamate at the 3-position. Its cis configuration indicates that both substituents occupy the same face of the piperidine ring. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and neuroactive agents.
Properties
IUPAC Name |
tert-butyl N-[(3R,6R)-6-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFFLZUJBODPOB-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 6-hydroxymethyl-piperidin-3-amine reacts with Boc₂O, forming a stable carbamate bond. The base neutralizes the generated acid, shifting the equilibrium toward product formation. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis.
Example Protocol:
Stereochemical Control
The cis-configuration is retained if the starting piperidine derivative already possesses the desired stereochemistry. Chiral HPLC or crystallization may resolve racemic mixtures post-synthesis.
Alternative Synthetic Routes
Hydroxymethylation of Boc-Protected Piperidine
In cases where the hydroxymethyl group is absent, Mitsunobu reactions or hydroxymethylation using formaldehyde derivatives can introduce this moiety.
Mitsunobu Protocol:
Reductive Amination
A two-step sequence involving reductive amination followed by Boc protection has been reported for related piperidines:
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Reductive Amination: 5-Hydroxymethyl-2-piperidone + Benzylamine → 6-Hydroxymethyl-piperidin-3-amine (NaBH₄, MeOH).
-
Boc Protection: As described in Section 1.
Stereoselective Synthesis
Asymmetric Hydrogenation
Chiral catalysts like Ruthenium-BINAP complexes enable enantioselective synthesis of the piperidine core. For example:
Resolution via Chiral Acids
Racemic mixtures of the Boc-protected compound can be resolved using L-di-p-toluenesulfonyl tartaric acid (L-DTTA) , achieving >99% enantiomeric excess (ee).
Optimization and Scalability
Solvent and Base Screening
Polar aprotic solvents (e.g., THF) enhance reactivity, while bulky bases (DIPEA) minimize side reactions.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates Boc protection, reducing reaction time to 4 hours with 85% yield.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing Boc₂O with Boc anhydride in toluene reduces raw material costs by 30% without compromising purity.
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing efficiency, achieving 90% conversion in 1 hour (patent pending methods).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6-Carboxypiperidine.
Reduction: 6-Hydroxymethyl-piperidin-3-yl-methanol.
Substitution: Various alkylated derivatives depending on the halide used.
Scientific Research Applications
Organic Synthesis
cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester serves as a versatile building block in the synthesis of complex organic molecules. Its structural features allow for various modifications, making it useful in creating derivatives for further research and development.
Pharmaceutical Research
This compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its ability to interact with biological targets positions it as a candidate for developing new drugs, particularly those targeting neurological disorders or acting as enzyme inhibitors .
The compound exhibits significant biological activity by interacting with specific enzymes and receptors. It can act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular responses. Notably, it has been studied for its potential in treating conditions related to inflammation and autoimmune diseases .
Case Study 1: Enzyme Inhibition
In a study investigating the effects of this compound on inflammatory pathways, researchers found that the compound inhibited specific enzymes involved in cytokine production. This inhibition resulted in decreased levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Neurological Applications
Another study explored the use of this compound in models of neurological disorders. The results indicated that treatment with this compound led to improvements in cognitive function and reduced neuroinflammation in animal models, highlighting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound "(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid" (CAS 652971-20-5) serves as a relevant structural analog for comparison. Below is a detailed analysis:
Structural and Functional Differences
Key Research Findings
Steric Effects : The cis-hydroxymethyl group in the target compound may enhance solubility compared to the phenyl-substituted analog, which is more lipophilic due to its aromatic ring .
Reactivity : The carboxylic acid group in the analog () allows for further derivatization (e.g., amide coupling), whereas the hydroxymethyl group in the target compound offers flexibility for oxidation or protection strategies.
Synthetic Utility : Both compounds utilize Boc protection for amine stability, but the analog’s carboxylic acid enables divergent downstream chemistry (e.g., esterification, salt formation) .
Biological Activity
Overview
cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C11H22N2O3. It is recognized for its potential applications in organic synthesis, pharmaceutical research, and as an enzyme inhibitor and receptor ligand. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H22N2O3
- Molecular Weight: 230.3064 g/mol
- CAS Number: 2716849-36-2
The compound acts primarily by interacting with specific enzymes and receptors. Its biological effects may include:
- Enzyme Inhibition: It can inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation: It may alter receptor signaling pathways, influencing cellular responses.
Enzyme Inhibition
Research indicates that this compound can function as an inhibitor of certain enzymes involved in metabolic processes. For instance:
- Alpha/β-hydrolase Domain (ABHD) Inhibitors: Studies have shown that compounds similar to this ester can selectively inhibit ABHD enzymes, which are linked to lipid metabolism and various diseases such as cancer and obesity .
Receptor Interaction
The compound has been studied for its potential interaction with muscarinic acetylcholine receptors (mAChRs), particularly M3R, which plays a role in cell proliferation and cancer progression .
Research Findings and Case Studies
-
Synthesis and Biological Evaluation:
- Recent studies have focused on synthesizing derivatives of piperidine compounds, including this compound, evaluating their biological activities against cancer cell lines .
- A study demonstrated that modifications to the piperidine structure could enhance inhibitory potency against various enzymes, suggesting a structure-activity relationship that could be exploited in drug design .
- Clinical Applications:
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibitor; receptor modulator | Unique cis configuration; versatile intermediate |
| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | Moderate enzyme inhibition | Similar structure but different reactivity |
| tert-Butyl 6-(hydroxymethyl)picolinate | Anticancer properties; receptor interaction | Different heterocyclic structure |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves tert-butyl carbamate protection of a piperidine precursor. For example, the cis-hydroxymethyl group can be introduced via epoxide ring-opening or selective reduction of a ketone intermediate. Key parameters include:
- Temperature control : Maintaining -10°C to 0°C during carbamate formation to avoid side reactions (e.g., tert-butyl group cleavage) .
- Catalyst selection : Use of palladium-on-carbon (Pd/C) for hydrogenation steps to ensure stereochemical retention .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the cis isomer .
Q. How can the stereochemical configuration of the cis isomer be confirmed experimentally?
- Methodology :
- NMR spectroscopy : Compare coupling constants (e.g., J-values for axial vs. equatorial protons in the piperidine ring). For instance, vicinal coupling constants >3 Hz in -NMR suggest axial-equatorial proton arrangements in the cis configuration .
- X-ray crystallography : Resolve the crystal structure to unambiguously confirm the spatial arrangement of the hydroxymethyl and tert-butyl carbamate groups .
Q. What are the stability considerations for this compound under standard laboratory storage conditions?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for tert-butyl carbamates) .
- Hygroscopicity testing : Store under inert gas (argon) at -20°C to prevent hydrolysis of the carbamate group, as moisture can lead to tert-butyl alcohol and CO release .
Advanced Research Questions
Q. How does the cis stereochemistry influence the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation reactions?
- Methodology :
- Comparative kinetic studies : Perform reactions with cis vs. trans isomers under identical conditions. For example, the cis-hydroxymethyl group may sterically hinder nucleophilic attack at the carbamate carbonyl, reducing reaction rates by ~30% compared to the trans isomer .
- DFT calculations : Model transition states to predict regioselectivity in hydrogenation or oxidation reactions .
Q. What strategies are effective for resolving racemic mixtures of this compound to obtain enantiopure cis isomers?
- Methodology :
- Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with heptane/isopropanol mobile phases .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer via kinetic resolution .
Q. How can the hydroxymethyl group be functionalized for applications in prodrug design or bioconjugation?
- Methodology :
- Esterification : React with activated acylating agents (e.g., succinic anhydride) to create labile esters for prodrugs. Monitor reaction progress via -NMR (disappearance of -OH peak at ~2.5 ppm) .
- Click chemistry : Convert the hydroxymethyl group to an azide via Mitsunobu reaction, then perform copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for tert-butyl carbamate derivatives: How should researchers validate such data?
- Methodology :
- Differential scanning calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to ensure reproducibility. Discrepancies often arise from polymorphic forms or solvent retention .
- Cross-reference databases : Compare values with NIST Chemistry WebBook entries (avoiding non-peer-reviewed sources like BenchChem) .
Q. Conflicting yields in synthetic protocols: What variables most significantly impact reproducibility?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., DMF vs. THF) or equivalents of tert-butyl dicarbonate. For example, excess dicarbonate (>1.2 eq) improves yields by 15–20% but risks diastereomer formation .
- In situ monitoring : Use FTIR to track carbamate formation (disappearance of N-H stretch at ~3350 cm) .
Safety and Handling
Q. What are the primary hazards associated with handling this compound, and what PPE is recommended?
- Methodology :
- SDS review : Refer to safety data sheets for analogous tert-butyl carbamates, which highlight irritant properties (skin/eyes) and recommend nitrile gloves, goggles, and fume hood use .
- Waste disposal : Neutralize with dilute HCl before disposal to hydrolyze the carbamate into non-volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
